N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide
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Overview
Description
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, an ethoxyphenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the methanesulfonamide moiety is typically added via sulfonylation reactions using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and sulfonamide group are known to play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide can be compared with other similar compounds, such as:
- N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide
- N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents, such as methoxy, chloro, or ethoxy groups, can influence the compound’s solubility, stability, and interaction with molecular targets, highlighting its uniqueness and potential advantages in specific applications.
Properties
Molecular Formula |
C20H23N3O4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(2-phenylethyl)methanesulfonamide |
InChI |
InChI=1S/C20H23N3O4S/c1-3-26-18-11-9-17(10-12-18)20-21-19(27-22-20)15-23(28(2,24)25)14-13-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3 |
InChI Key |
LPWAGRVDMFZBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN(CCC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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